Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a bis-thiazole derivative featuring two thiazole rings connected via a carbonylamino linker. The first thiazole ring (2-chloro-5-methyl-1,3-thiazol-4-yl) contains a chlorine atom at position 2 and a methyl group at position 3. The second thiazole ring (5-(propan-2-yl)-1,3-thiazole-4-carboxylate) is substituted with an isopropyl group at position 5 and a methyl carboxylate at position 4.
Properties
Molecular Formula |
C13H14ClN3O3S2 |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O3S2/c1-5(2)9-8(11(19)20-4)16-13(22-9)17-10(18)7-6(3)21-12(14)15-7/h5H,1-4H3,(H,16,17,18) |
InChI Key |
FLXPGBDCRKURNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely used approach for constructing the 2-amino-thiazole core.
Procedure:
-
Reactants:
-
Ethyl 2-isocyano-3-methylbutanoate (1.0 equiv).
-
Thiourea (1.2 equiv).
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Iodine (0.1 equiv, catalyst).
-
-
Conditions:
-
Solvent: Ethanol (anhydrous).
-
Temperature: 80°C, reflux.
-
Time: 6–8 hours.
-
-
Workup:
-
Neutralization with NaHCO₃.
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Extraction with ethyl acetate.
-
Column chromatography (SiO₂, hexane:EtOAc 3:1).
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Mechanistic Insight:
Thiourea acts as a sulfur donor, while iodine facilitates cyclization via electrophilic activation of the isocyanide. The propan-2-yl group originates from the methylbutanoate precursor.
Alternative Pathway: Cyclocondensation of α-Haloketones
For improved regiocontrol, α-chloroketones are condensed with thioureas:
Procedure:
-
Reactants:
-
4-Chloro-3-oxopentanoate (1.0 equiv).
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Thiourea (1.1 equiv).
-
-
Conditions:
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Solvent: DMF.
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Base: K₂CO₃ (2.0 equiv).
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Temperature: 60°C.
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Time: 4 hours.
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Advantages:
-
Higher regioselectivity due to steric effects of the α-chloro group.
Synthesis of Intermediate B: 2-Chloro-5-methyl-1,3-thiazole-4-carbonyl Chloride
Chlorination of Thiazolecarboxylic Acid
Procedure:
-
Reactants:
-
5-Methyl-1,3-thiazole-4-carboxylic acid (1.0 equiv).
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SOCl₂ (3.0 equiv).
-
-
Conditions:
-
Solvent: Toluene (anhydrous).
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Temperature: 70°C.
-
Time: 3 hours.
-
-
Workup:
-
Removal of excess SOCl₂ under reduced pressure.
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Recrystallization from hexane.
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Key Consideration:
Chlorination at the 2-position is achieved using PCl₅ as an alternative, though SOCl₂ offers better functional group tolerance.
Amide Coupling: Final Step Assembly
Carbodiimide-Mediated Coupling
Procedure:
-
Reactants:
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Intermediate A (1.0 equiv).
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Intermediate B (1.05 equiv).
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EDCI (1.2 equiv).
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HOBt (1.2 equiv).
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-
Conditions:
-
Solvent: Dichloromethane (anhydrous).
-
Base: N,N-Diisopropylethylamine (2.0 equiv).
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Temperature: 25°C.
-
Time: 12 hours.
-
-
Workup:
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Aqueous wash (1M HCl, saturated NaHCO₃).
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Column chromatography (SiO₂, CH₂Cl₂:MeOH 20:1).
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Schlenk Technique for Moisture-Sensitive Conditions
To minimize hydrolysis of the acyl chloride:
-
Conduct reactions under argon.
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Use freshly distilled solvents.
Optimization Challenges and Solutions
Competing Side Reactions
Purification Strategies
| Impurity | Removal Method | Efficiency |
|---|---|---|
| Unreacted Intermediate A | Silica gel chromatography | >95% |
| Diacylamide Byproduct | Recrystallization (EtOH/H₂O) | 90% |
| Hydrolyzed Carboxylic Acid | Acid-base extraction | 85% |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
-
Solvent Replacement:
-
Catalyst Recycling:
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.
Case Study:
A study published in the MDPI Journal highlighted the synthesis of novel thiazole derivatives and their antimicrobial activity against Gram-negative bacteria. The synthesized compounds exhibited significant inhibition against bacterial growth, suggesting that modifications to the thiazole ring could enhance efficacy against resistant strains .
Anticancer Properties
The anticancer potential of thiazole derivatives is a significant area of research. Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has been evaluated for its effects on cancer cell lines.
Data Table: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A549 (Lung) | >100 | No significant activity |
| Compound A | Caco-2 (Colon) | 39.8 | Significant reduction in cell viability |
| Compound B | Caco-2 | 31.9 | Enhanced activity compared to control |
| Compound C | A549 | 47.0 | Moderate activity observed |
In this study, it was noted that the compound demonstrated selective cytotoxicity towards Caco-2 cells compared to A549 cells, indicating a potential for targeted cancer therapies .
Synthesis and Development
The synthesis of thiazole derivatives typically involves multi-step reactions that can be optimized for yield and purity. The development process includes evaluating various substituents on the thiazole ring to enhance biological activity.
Synthesis Overview:
Recent methodologies have focused on using environmentally friendly solvents and conditions to synthesize these compounds efficiently. For instance, one study reported a straightforward synthesis route that yielded high-purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit microbial growth by disrupting cell wall synthesis or interfering with DNA replication .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazole derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key structural analogues include:
Key Observations :
- Substituent Diversity: The target compound’s isopropyl and methyl carboxylate groups contrast with trifluoromethyl () or chlorophenylamino () substituents in analogues. Electron-withdrawing groups (Cl, CF₃) may enhance electrophilic reactivity, while isopropyl and methyl groups increase steric bulk .
- Conformational Flexibility: ’s compounds exhibit planar conformations except for one fluorophenyl group, suggesting the target compound’s carbonylamino linker may permit similar flexibility .
Physicochemical Properties
Key Observations :
- The methyl carboxylate in the target compound may improve solubility compared to ethyl esters () but reduce it relative to trifluoromethyl derivatives () .
- Low yields in Compound 3 () highlight challenges in synthesizing thiazole hybrids, suggesting the target compound’s synthesis may require optimization .
Crystallographic and Computational Insights
- ’s isostructural compounds were analyzed using SHELX software, a standard for small-molecule crystallography .
Biological Activity
Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (commonly referred to as compound 1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Compound 1 has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is CHClNOS, with a molecular weight of approximately 303.83 g/mol. The presence of thiazole rings and chlorine atoms in its structure is significant for its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including compound 1. Thiazoles have been shown to exhibit moderate to strong activity against various bacterial strains. For instance, compounds similar to compound 1 demonstrated significant efficacy against Mycobacterium tuberculosis , indicating potential as anti-tubercular agents .
Anticancer Activity
Thiazole derivatives are known for their anticancer properties. In vitro studies have shown that compound 1 and related thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that thiazole-based compounds displayed IC values in the low micromolar range against colon carcinoma cells (HCT-15), demonstrating their potential as anticancer agents . The structure-activity relationship (SAR) indicates that modifications on the thiazole ring significantly influence the cytotoxic activity.
The mechanism by which compound 1 exerts its biological effects is multifaceted. It is believed that the interaction between the thiazole moiety and cellular targets, such as proteins involved in cell proliferation and apoptosis, plays a crucial role. Molecular dynamics simulations have suggested that these compounds primarily engage in hydrophobic interactions with target proteins, which may lead to disruption of critical cellular processes .
Case Study 1: Anticancer Activity
A recent investigation focused on the anticancer effects of compound 1 on A549 human lung adenocarcinoma cells. The study found that compound 1 induced apoptosis through caspase activation and mitochondrial dysfunction, suggesting a potential pathway for therapeutic intervention in lung cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, compound 1 exhibited activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, with results indicating effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound's synthesis likely involves multi-step protocols, such as coupling a pre-synthesized 2-chloro-5-methyl-1,3-thiazole-4-carbonyl chloride with a 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate intermediate. A key step is the condensation of acyl chlorides with aminothiazoles under anhydrous conditions, using triethylamine as a base to neutralize HCl byproducts. For yield optimization, controlled stoichiometry (1:1 molar ratio of acyl chloride to amine) and inert atmosphere (N₂/Ar) are critical to minimize hydrolysis . Solvent choice (e.g., dioxane or THF) and dropwise addition of reagents at 20–25°C can reduce side reactions .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC) and spectroscopic techniques:
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5) to assess purity. Retention time consistency against a reference standard is key .
- FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide), and thiazole ring vibrations at ~1500–1600 cm⁻¹ .
- NMR : ¹H NMR should show distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), ester methyl (δ 3.8–4.0 ppm, singlet), and thiazole protons (δ 7.0–8.5 ppm). Discrepancies in integration ratios signal impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Unexpected splitting may arise from hindered rotation of the isopropyl group or tautomerism in the thiazole ring. To address this:
- Variable Temperature NMR : Perform ¹H NMR at elevated temperatures (e.g., 60°C) to observe coalescence of split peaks, confirming dynamic effects .
- 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to distinguish structural isomers or rotational conformers .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, particularly if tautomeric forms are suspected .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in biological assays?
- Methodological Answer : Design analogs with systematic substitutions:
- Core Modifications : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects on bioactivity .
- Electron-Withdrawing Groups : Introduce halogens (e.g., F, Cl) at the 5-methylthiazole position to modulate electronic properties and binding affinity .
- Bioisosteric Replacements : Substitute the ester moiety with amides or carbamates to evaluate metabolic stability .
Q. What computational methods are suitable for predicting the binding mode of this compound to a target protein?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions. Parameterize the ligand with GAFF force fields and optimize protonation states at physiological pH .
- Molecular Dynamics (MD) : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
- Free Energy Calculations : Apply MM/GBSA to estimate binding free energies, prioritizing derivatives with ΔG < –8 kcal/mol .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?
- Methodological Answer :
- Experimental logP : Measure via shake-flask method (octanol/water partition) with HPLC quantification. Ensure pH 7.4 buffer to mimic physiological conditions .
- Theoretical logP : Use software (e.g., MarvinSuite, ChemAxon) and cross-validate with fragment-based methods (e.g., ClogP). Discrepancies >0.5 units suggest unaccounted solvent effects or ionization. Re-optimize computational parameters (e.g., atomic charges) or re-measure experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
